molecular formula C9H16N6O3 B2504597 3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide CAS No. 338395-51-0

3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide

Cat. No.: B2504597
CAS No.: 338395-51-0
M. Wt: 256.266
InChI Key: DRVGHHPUDKGVSD-UHFFFAOYSA-N
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Description

3,3-dimethoxy-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide is a chemical compound with the molecular formula C9H16N6O3 It is known for its unique structure, which includes a triazole ring, a hydrazide group, and dimethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethoxy-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This step involves reacting an azide with an alkyne to form the 1,2,4-triazole ring.

    Introduction of the ethanimidoyl group: This step involves the reaction of the triazole derivative with an appropriate aldehyde or ketone to introduce the ethanimidoyl group.

    Formation of the hydrazide group: The final step involves the reaction of the intermediate compound with hydrazine to form the hydrazide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethoxy-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

3,3-dimethoxy-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its triazole moiety, which is known for its biological activity.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3,3-dimethoxy-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The hydrazide group can form covalent bonds with target molecules, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring structure and are known for their biological activity.

    Hydrazide derivatives: Compounds with hydrazide groups are often used in medicinal chemistry for their ability to form covalent bonds with target molecules.

Uniqueness

3,3-dimethoxy-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3,3-dimethoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N6O3/c1-17-9(18-2)3-8(16)14-13-7(10)4-15-6-11-5-12-15/h5-6,9H,3-4H2,1-2H3,(H2,10,13)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVGHHPUDKGVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC(=O)NN=C(CN1C=NC=N1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CC(=O)N/N=C(/CN1C=NC=N1)\N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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